molecular formula C5H14O7P2 B039220 Isopentyl pyrophosphate

Isopentyl pyrophosphate

Cat. No.: B039220
M. Wt: 248.11 g/mol
InChI Key: IPFXNYPSBSIFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopentyl Pyrophosphate, also known as isopentenyl pyrophosphate, is a crucial intermediate in the biosynthesis of isoprenoids. These compounds are essential for various biological processes, including the synthesis of cholesterol, steroid hormones, and other terpenoids. This compound is formed through the mevalonate pathway and the non-mevalonate pathway, both of which are vital for cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopentyl Pyrophosphate can be synthesized through several methods. One common approach involves the chemo-enzymatic synthesis, where specific enzymes catalyze the formation of this compound from simpler precursors. This method often employs isotopically labeled precursors to trace the biosynthetic pathways .

Industrial Production Methods: In industrial settings, this compound is typically produced using microbial fermentation. Engineered strains of Escherichia coli are often used to produce this compound through metabolic engineering. This method is more sustainable and environmentally friendly compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Isopentyl Pyrophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Enzymatic catalysts are also frequently employed to facilitate these reactions under mild conditions .

Major Products: The major products formed from these reactions include dimethylallyl pyrophosphate, geranyl pyrophosphate, and farnesyl pyrophosphate. These compounds are further utilized in the biosynthesis of more complex isoprenoids .

Scientific Research Applications

Isopentyl Pyrophosphate has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various terpenoids and other organic compounds.

    Biology: It plays a critical role in the study of metabolic pathways and enzyme mechanisms.

    Medicine: Research on this compound has implications for developing new drugs targeting isoprenoid biosynthesis pathways.

    Industry: It is used in the production of fragrances, flavors, and biofuels

Mechanism of Action

Isopentyl Pyrophosphate exerts its effects by participating in the biosynthesis of isoprenoids. It acts as a substrate for various enzymes, including isopentenyl pyrophosphate isomerase, which converts it into dimethylallyl pyrophosphate. This conversion is a key step in the mevalonate pathway, which ultimately leads to the production of cholesterol, steroid hormones, and other essential biomolecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its role as a precursor in both the mevalonate and non-mevalonate pathways. Its ability to participate in various enzymatic reactions makes it a versatile intermediate in the biosynthesis of a wide range of isoprenoids .

Properties

IUPAC Name

3-methylbutyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h5H,3-4H2,1-2H3,(H,9,10)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFXNYPSBSIFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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